molecular formula C25H26ClFN6O2 B11430206 8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11430206
M. Wt: 497.0 g/mol
InChI Key: AWPHSCWFZGOETA-UHFFFAOYSA-N
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Description

The compound 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that features a combination of piperazine and purine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and purine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.

Scientific Research Applications

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Research: It is used in studies investigating the interaction of piperazine and purine derivatives with biological targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, while the purine ring may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: A simpler piperazine derivative with similar pharmacological properties.

    2-fluorophenylmethylpurine: A compound with a similar purine structure but lacking the piperazine moiety.

Uniqueness

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: is unique due to its combination of piperazine and purine structures, which allows it to interact with a broader range of biological targets compared to simpler analogs.

Properties

Molecular Formula

C25H26ClFN6O2

Molecular Weight

497.0 g/mol

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H26ClFN6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-6-3-4-9-20(17)27)21(28-23)16-31-10-12-32(13-11-31)19-8-5-7-18(26)14-19/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

AWPHSCWFZGOETA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5F

Origin of Product

United States

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